6-Chloropicolinic acid

Photochemistry Radical stability Halogenated heterocycles

Procure 6-Chloropicolinic Acid (CAS 4684-94-0) as your validated reference standard for EPA-mandated nitrapyrin residue monitoring under 40 CFR §180.350. This is the sole established metabolite requiring co-monitoring, and its 6-chloro regiochemistry is essential for Sorafenib intermediate synthesis—alternative halogenated picolinic acids are not drop-in replacements. Also available for photochemical quenching research. Insist on ≥98% purity with dual qNMR/HPLC certification for regulatory submissions.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 4684-94-0
Cat. No. B051624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropicolinic acid
CAS4684-94-0
Synonyms6-Chloropicolinic Acid;  6-Chloro-2-pyridinecarboxylic Acid;  2-Chloropyridine-6-carboxylic Acid;  NSC 51587
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)C(=O)O
InChIInChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
InChIKeyZLKMOIHCHCMSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropicolinic Acid (CAS 4684-94-0): A Key Halogenated Picolinic Acid Intermediate for Agrochemical and Pharmaceutical Synthesis


6-Chloropicolinic acid (CAS 4684-94-0; synonyms: 6-chloropyridine-2-carboxylic acid, 2-chloro-6-pyridinecarboxylic acid, 6-CPA) is a chlorinated heteroaromatic carboxylic acid belonging to the picolinic acid (pyridine-2-carboxylic acid) class . Its molecular structure features a pyridine ring substituted with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position . This compound appears as a white to pale yellow crystalline powder with a melting point of approximately 185–192°C and exhibits solubility in alcohols, ketones, and ethers, with limited water solubility . The 6-chloro substitution pattern confers distinct reactivity profiles that differentiate it from other chloropicolinic acid regioisomers and halogenated analogs, making it a preferred building block in specific cross-coupling reactions, kinase inhibitor synthesis, and pesticide residue analytical workflows .

Why 6-Chloropicolinic Acid Cannot Be Replaced by 4-Chloro, 3-Chloro, or 6-Bromo Analogs in Regiospecific Syntheses


The picolinic acid scaffold supports multiple regioisomeric halogenation patterns (3-chloro, 4-chloro, 5-chloro, 6-chloro) and alternative halogen substitutions (6-bromo, 6-fluoro), each exhibiting fundamentally different chemical reactivity, electronic properties, and biological fate [1]. Generic substitution across these analogs fails due to regiospecific steric and electronic effects that dictate cross-coupling regioselectivity, divergent reactivity in functional group transformations (e.g., trichloromethyl conversion success vs. failure), and distinct photochemical stability profiles [1][2]. Additionally, 6-chloropicolinic acid serves as the primary environmental metabolite of nitrapyrin, establishing it as the required analytical reference standard for regulatory pesticide residue monitoring—a role that cannot be fulfilled by any other halogenated picolinic acid analog [3].

Quantitative Comparative Evidence: 6-Chloropicolinic Acid Differentiation Data for Procurement Decisions


Photochemical Stability Advantage: 6-Chloro vs. 6-Bromo Triplet Quenching Rate Constants

In photochemical applications where radical stability or triplet-state quenching is relevant, 6-chloropicolinic acid demonstrates markedly different reactivity compared to its 6-bromo analog. Laser flash photolysis studies reveal that the zwitterionic form of 6-chloropicolinic acid (pH 0.9) exhibits a Br⁻ triplet quenching rate constant of 8 × 10⁸ mol⁻¹ dm³ s⁻¹, whereas the anionic form (pH 5.4) shows a substantially lower rate constant of 3.4 × 10⁵ mol⁻¹ dm³ s⁻¹—a difference of approximately 2,350-fold [1]. In contrast, photolysis of 6-bromopicolinic acid is drastically enhanced by Cl⁻, producing 6-chloropicolinic acid with a chemical yield of approximately 90% [1].

Photochemistry Radical stability Halogenated heterocycles

Trichloromethyl Conversion Failure of 6-Chloro vs. Successful Conversion of 4-Chloro and 6-Methyl Analogs

In the conversion of heteroaromatic carboxylic acids to trichloromethyl derivatives using phosphorus pentachloride in thionyl chloride, 6-chloropicolinic acid fails to undergo the desired transformation, instead yielding only the corresponding carbonyl chloride [1]. Under identical reaction conditions, 4-chloropicolinic acid and 6-methylpicolinic acid successfully convert to their trichloromethyl counterparts [1]. This divergent reactivity correlates with heterocyclic nitrogen basicity: only acids with pKa values >3.5 undergo successful conversion [1].

Synthetic methodology Functional group interconversion Heteroaromatic chemistry

Analytical Standard Availability: Certified Reference Material with Dual-Method Purity Specification

6-Chloropicolinic acid is commercially available as a certified analytical standard specifically designated for pesticide residue analysis, with purity specifications verified by two orthogonal methods: 98.0+% by quantitative NMR (qNMR) and 98.0+% by HPLC . Validated HPLC methods for simultaneous detection of nitrapyrin and 6-chloropicolinic acid in crop matrices achieve detection limits of 0.005 mg/kg for both analytes in plant material, with UV detection at 271 nm [1]. This dual-certification analytical grade is not commonly available for other chloropicolinic acid regioisomers lacking established environmental metabolite status.

Pesticide residue analysis Environmental monitoring Analytical chemistry

Pharmaceutical Intermediate Validation: Sorafenib Synthesis vs. Unvalidated Alternative Analogs

6-Chloropicolinic acid is established as a key intermediate in the synthesis of Sorafenib (S676850), a clinically approved multiple kinase inhibitor targeting RAF kinase and receptor tyrosine kinases involved in angiogenesis . While the 6-chloro substitution pattern is specifically required for this synthetic route, alternative halogenated picolinic acid regioisomers (3-chloro, 4-chloro, 5-chloro) and the 6-bromo analog lack documented validation for Sorafenib intermediate applications .

Kinase inhibitor synthesis Antineoplastic agents Medicinal chemistry

Procurement-Driven Application Scenarios for 6-Chloropicolinic Acid Based on Quantitative Differentiation


Regulatory Pesticide Residue Monitoring: Nitrapyrin Metabolite Quantification in Crops

Environmental testing laboratories and agrochemical regulatory compliance groups requiring validated analytical methods for nitrapyrin residue monitoring must procure 6-chloropicolinic acid as the certified reference standard. The compound is the sole established metabolite of nitrapyrin requiring co-monitoring under EPA tolerance regulations [1]. Validated RP-HPLC methods with ion-pairing reagents achieve detection limits of 0.005 mg/kg for both nitrapyrin and 6-chloropicolinic acid in plant matrices, with UV detection at 271 nm [1]. Certified reference material with dual qNMR/HPLC purity certification (≥98.0%) is commercially available for this specific application .

Kinase Inhibitor API Synthesis: Sorafenib Intermediate Procurement

Pharmaceutical development teams and CROs engaged in Sorafenib analog synthesis or commercial Sorafenib intermediate supply must source the 6-chloro regioisomer specifically. Alternative chloropicolinic acid regioisomers (3-chloro, 4-chloro, 5-chloro) and the 6-bromo analog are not validated for this synthetic pathway and would require de novo route development .

Photochemical Mechanistic Studies Requiring pH-Dependent Triplet-State Control

Physical chemistry research groups investigating triplet-state quenching mechanisms in halogenated heteroaromatic systems should select 6-chloropicolinic acid for studies requiring pH-tunable triplet reactivity. The compound exhibits a >2,350-fold difference in Br⁻ quenching rate constants between zwitterionic (8 × 10⁸ mol⁻¹ dm³ s⁻¹ at pH 0.9) and anionic (3.4 × 10⁵ mol⁻¹ dm³ s⁻¹ at pH 5.4) forms [2]. This magnitude of pH-dependent reactivity is not reported for the 6-bromo analog, which undergoes facile photolytic conversion to the 6-chloro derivative with ~90% yield under Cl⁻-enhanced conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.